molecular formula C19H17N5S B11829720 N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine

N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine

Cat. No.: B11829720
M. Wt: 347.4 g/mol
InChI Key: YDFKEXPSTMGONK-UHFFFAOYSA-N
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Description

N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment of the Thiophene Group: The thiophene moiety can be attached through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrazole or pyrimidine rings, potentially leading to hydrogenated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrimidine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Thiophen-2-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
  • N-(Furan-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
  • N-(Thiophen-3-ylmethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Uniqueness

N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the thiophene ring, in particular, might enhance its electronic properties and binding affinity to certain biological targets.

Properties

Molecular Formula

C19H17N5S

Molecular Weight

347.4 g/mol

IUPAC Name

4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(thiophen-3-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C19H17N5S/c1-14-4-2-3-5-18(14)24-12-16(11-22-24)17-6-8-20-19(23-17)21-10-15-7-9-25-13-15/h2-9,11-13H,10H2,1H3,(H,20,21,23)

InChI Key

YDFKEXPSTMGONK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCC4=CSC=C4

Origin of Product

United States

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